molecular formula C20H26O2 B3036924 Benzyl 2-(2-methyl-2-adamantyl)acetate CAS No. 400086-32-0

Benzyl 2-(2-methyl-2-adamantyl)acetate

Cat. No. B3036924
CAS RN: 400086-32-0
M. Wt: 298.4 g/mol
InChI Key: FLLFSNKZCPVSKT-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methyl-2-adamantyl)acetate, also known as BMA, is a synthetic compound made up of two adamantane rings and a benzyl acetate group. Adamantane is a hydrocarbon molecule with a diamond-like structure, and is highly stable and non-reactive. BMA is a versatile compound with a wide range of applications in the scientific research field. It is used for a variety of purposes, including as a solvent, a reagent, and a catalyst. It has also been used in the synthesis of a number of other compounds.

Scientific Research Applications

Synthesis and Analgesic Properties

The synthesis of adamantyl derivatives and their biological activities have been explored. For instance, the synthesis of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles was achieved, with some compounds exhibiting significant anti-inflammatory and analgesic activities (El-Emam & Ibrahim, 1991). Similarly, the antifungal activity of adamantane derivatives was investigated, revealing their therapeutic efficacy against fungal infections (Vrynchanu, 2006).

Carcinogenicity and Pharmacokinetics Studies

Studies on benzyl acetate, which shares structural similarities with Benzyl 2-(2-methyl-2-adamantyl)acetate, have shed light on its carcinogenic potential and pharmacokinetic properties. For instance, benzyl acetate was examined for its promotion of pancreatic carcinogenesis, revealing its weak promotional effects on carcinogen-induced and spontaneous pre-neoplastic foci in the pancreas (Longnecker et al., 1990). Additionally, the pharmacokinetic profile of LW6, an adamantane derivative and HIF-1α inhibitor, was characterized, highlighting its rapid metabolism and the need to consider both the active metabolite and the parent compound during evaluation (Lee et al., 2021).

Combination Therapy and Chemopreventive Potential

The combination of adamantane derivatives with other therapeutic agents has been explored for enhanced medical benefits. For instance, the combination of the Dipeptidyl Peptidase IV Inhibitor LAF237 with the Angiotensin II Type 1 Receptor Antagonist Valsartan showed significant increases in pancreatic islet β-cell area, correlating with increased β-cell proliferation and decreased ROS-induced islet apoptosis and fibrosis (Cheng et al., 2008). Furthermore, the inhibitory effects of benzyl thiocyanate and benzyl isothiocyanate on intestinal carcinogenesis were examined, suggesting their promise as chemopreventive agents for human intestinal neoplasia (Sugie et al., 1994).

Future Directions

: Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Link : Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: synthesis, in vitro and in silico studies. RSC Advances, 12, 2022. Link : Direct radical functionalization methods to access substituted adamantanes. *Organic &

properties

IUPAC Name

benzyl 2-(2-methyl-2-adamantyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-20(12-19(21)22-13-14-5-3-2-4-6-14)17-8-15-7-16(10-17)11-18(20)9-15/h2-6,15-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLFSNKZCPVSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-methyl-2-adamantyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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